3-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
The compound 3-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide features a thieno[3,4-c]pyrazole core substituted with a 4-methylphenyl group at position 2 and a 3-chlorobenzamide moiety at position 3. Its molecular formula is inferred as C19H16ClN3OS, with a molecular weight of approximately 377.87 g/mol (calculated based on structural analogs from and ). While direct spectral data for this compound are unavailable in the provided evidence, its bromo analog (3-bromo-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide, CAS 396720-16-4) shares a nearly identical scaffold, differing only in the halogen substituent (Br instead of Cl), with a molecular weight of 414.32 g/mol . The chloro derivative is hypothesized to exhibit similar physicochemical properties, such as moderate polarity and thermal stability, based on structural parallels.
Properties
IUPAC Name |
3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-12-5-7-15(8-6-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-3-2-4-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKWQTIPHYBRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved by reacting 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . The resulting intermediate is then further reacted with 4-methylphenyl hydrazine to form the desired thieno[3,4-c]pyrazole core. Finally, this core is coupled with benzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green solvents, efficient catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could result in a variety of substituted thieno[3,4-c]pyrazole derivatives.
Scientific Research Applications
3-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
The benzamide group’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Halogen Effects: Bromo analogs exhibit higher molecular weights (e.g., 414.32 vs. Chloro derivatives may offer a balance between reactivity and stability.
- Fluorine Substitution : Fluoro analogs (e.g., 7d) show lower melting points (159–160°C) compared to bulkier substituents, likely due to reduced crystal lattice energy .
Core Structure Variations
The thieno[3,4-c]pyrazole core distinguishes the target compound from other benzamide derivatives:
Key Observations :
- Thienopyrazole vs.
- Biological Relevance: Pyridazinone derivatives () demonstrate anti-inflammatory activity, suggesting that core heterocycles significantly modulate bioactivity .
Biological Activity
3-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The thieno[3,4-c]pyrazole framework allows for effective binding to these targets, potentially modulating their activity and leading to various therapeutic effects.
Biological Activities
Research on similar pyrazole derivatives has indicated several pharmacological properties that may extend to this compound:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines by targeting kinases involved in cell proliferation .
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
- Antimicrobial Effects : Similar compounds have demonstrated activity against a range of bacterial and fungal pathogens .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the thieno[3,4-c]pyrazole structure can significantly influence the biological activity. Key findings include:
- Substitution Patterns : The presence of electron-donating or electron-withdrawing groups on the phenyl ring can enhance or reduce activity.
- Chlorine Substitution : The presence of chlorine at specific positions contributes to increased potency against certain biological targets .
Case Studies
-
Antitumor Activity Assessment :
A study evaluated the antitumor effects of various thieno[3,4-c]pyrazole derivatives, including related compounds. Results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against several cancer cell lines . -
Anti-inflammatory Mechanism :
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that these compounds could inhibit lipopolysaccharide (LPS)-induced production of nitric oxide and TNF-α in macrophages .
Data Tables
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis typically involves constructing the thieno[3,4-c]pyrazole core via cyclization reactions, followed by introducing substituents. Key steps include:
- Cyclization : Reacting thiophene or pyrazole precursors under reflux with solvents like DMF or THF .
- Substitution : Coupling the core with 3-chlorobenzamide and 4-methylphenyl groups via nucleophilic acyl substitution or Buchwald-Hartwig amination .
- Optimization : Temperature (60–120°C) and solvent polarity significantly impact reaction rates and purity. For example, THF at 80°C yields ~65% purity, while DMF at 100°C improves selectivity but requires post-reaction purification .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR : - and -NMR confirm substituent positions and aromatic proton environments (e.g., distinguishing pyrazole C-H from thiophene protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) and detects impurities .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretches at ~1650–1700 cm) .
Q. What protocols ensure purity during synthesis?
- TLC/HPLC Monitoring : Track reaction progress using silica gel TLC (hexane:EtOAc 3:1) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Recrystallization : Purify crude products using ethanol/water mixtures to remove unreacted precursors .
Q. How to design an initial biological activity screening protocol?
- In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization or ATPase activity assays at 10 µM–1 mM concentrations .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Q. What structural features influence its reactivity?
- Electron-withdrawing groups : The 3-chloro substituent on benzamide enhances electrophilicity, favoring nucleophilic attacks .
- Steric hindrance : The 4-methylphenyl group may limit access to the pyrazole N-H site, reducing unwanted side reactions .
Advanced Research Questions
Q. How to optimize multi-step synthesis for improved yield and selectivity?
- DoE (Design of Experiments) : Systematically vary solvent (e.g., DMF vs. THF), temperature, and catalyst loading (e.g., Pd(OAc) for cross-coupling) to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in cyclization steps .
Q. How to analyze structure-activity relationships (SAR) when modifying substituents?
- Comparative assays : Replace the 4-methylphenyl group with electron-donating (e.g., -OCH) or bulky (e.g., -CF) groups and measure changes in kinase inhibition .
- Computational modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins based on substituent polarity .
Q. What strategies resolve contradictions in biological activity data across assays?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding factors .
Q. How to determine binding modes and molecular interactions with target proteins?
- X-ray crystallography : Co-crystallize the compound with purified kinase domains (e.g., PDB ID: 1XKK) to visualize hydrogen bonds with catalytic lysine residues .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to quantify affinity .
Q. What computational methods predict physicochemical properties and reactivity?
- DFT calculations : Gaussian 09 optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- ADMET prediction : Use SwissADME to estimate solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
